3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methoxypyrrolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves a multi-step process. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methoxypyrrolidine and piperidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one: shares similarities with other phenylpiperidines and methoxypyrrolidines.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring.
Methoxypyrrolidines: Compounds with a methoxy group attached to a pyrrolidine ring.
Uniqueness
- The unique combination of methoxyphenyl, methoxypyrrolidinyl, and piperidinyl groups in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one, commonly referred to as a complex organic compound, has garnered attention in pharmacological research for its potential therapeutic applications. This compound features a distinctive structure that includes a methoxyphenyl group and a piperidinyl moiety, which are known to influence its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of:
- A methoxyphenyl group
- A piperidinyl ring substituted with a methoxypyrrolidine moiety
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes in the body. Below are some key pharmacological properties:
1. CYP Enzyme Inhibition
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of other drugs processed by these enzymes, potentially leading to drug-drug interactions.
Enzyme | Inhibition Status |
---|---|
CYP1A2 | Yes |
CYP2C19 | No |
CYP2D6 | No |
CYP3A4 | No |
2. BBB Permeability
Studies suggest that the compound is permeant to the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity. This characteristic enhances its potential as a neuroactive agent.
3. P-glycoprotein Substrate
The compound is not a substrate for P-glycoprotein (P-gp), indicating that it may have better bioavailability and CNS penetration compared to compounds that are P-gp substrates.
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of the compound led to significant anxiolytic effects. Behavioral tests indicated reduced anxiety-like behaviors in the elevated plus maze and open field tests, suggesting potential applications in treating anxiety disorders.
Case Study 2: Antitumor Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Dopamine Receptor Modulation : The piperidine structure may interact with dopamine receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : Potential affinity for serotonin receptors could contribute to its psychoactive properties.
- Inhibition of Enzymatic Pathways : By inhibiting specific cytochrome P450 enzymes, the compound may alter metabolic pathways relevant to drug metabolism.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-6-3-16(4-7-18)5-8-20(23)21-12-9-17(10-13-21)22-14-11-19(15-22)25-2/h3-4,6-7,17,19H,5,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUXUUYLYGZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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